Cas no 2229496-14-2 (3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide)

3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide
- 2229496-14-2
- EN300-1738814
-
- インチ: 1S/C12H13N3O2/c1-2-14-11(16)9-5-3-4-8(6-9)10-7-15-12(13)17-10/h3-7H,2H2,1H3,(H2,13,15)(H,14,16)
- InChIKey: UMNSIQOPGGHZKF-UHFFFAOYSA-N
- ほほえんだ: O1C(N)=NC=C1C1=CC=CC(C(NCC)=O)=C1
計算された属性
- せいみつぶんしりょう: 231.100776666g/mol
- どういたいしつりょう: 231.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738814-0.1g |
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide |
2229496-14-2 | 0.1g |
$1106.0 | 2023-09-20 | ||
Enamine | EN300-1738814-5.0g |
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide |
2229496-14-2 | 5g |
$3645.0 | 2023-06-04 | ||
Enamine | EN300-1738814-5g |
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide |
2229496-14-2 | 5g |
$3645.0 | 2023-09-20 | ||
Enamine | EN300-1738814-0.25g |
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide |
2229496-14-2 | 0.25g |
$1156.0 | 2023-09-20 | ||
Enamine | EN300-1738814-10.0g |
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide |
2229496-14-2 | 10g |
$5405.0 | 2023-06-04 | ||
Enamine | EN300-1738814-2.5g |
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide |
2229496-14-2 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1738814-1.0g |
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide |
2229496-14-2 | 1g |
$1256.0 | 2023-06-04 | ||
Enamine | EN300-1738814-0.05g |
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide |
2229496-14-2 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1738814-0.5g |
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide |
2229496-14-2 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1738814-10g |
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide |
2229496-14-2 | 10g |
$5405.0 | 2023-09-20 |
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide 関連文献
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamideに関する追加情報
Comprehensive Overview of 3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide (CAS No. 2229496-14-2)
3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide, with the CAS number 2229496-14-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a 1,3-oxazole ring with an N-ethylbenzamide moiety, making it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or ligand for receptor binding, given its structural resemblance to bioactive molecules.
The growing demand for small-molecule therapeutics has propelled interest in compounds like 3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide. Recent studies highlight its relevance in drug discovery, especially in targeting inflammatory pathways and metabolic disorders. Its amino-oxazole core is a key pharmacophore, often associated with enhanced bioavailability and selective binding affinity. These properties align with current trends in precision medicine, where researchers seek compounds with minimal off-target effects.
From a synthetic chemistry perspective, CAS 2229496-14-2 exemplifies advancements in heterocyclic compound synthesis. The 1,3-oxazole ring is synthesized via cyclization reactions, while the N-ethylbenzamide group is introduced through amide coupling. Such methodologies are frequently discussed in organic chemistry forums and patent literature, reflecting the compound's technical significance. Optimizing its yield and purity remains a focus for process chemists, given its potential scalability for industrial applications.
In the context of AI-driven drug design, 3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide serves as a case study for molecular docking simulations. Computational models predict its interactions with protein targets, such as tyrosine kinases or G-protein-coupled receptors (GPCRs). These insights are invaluable for virtual screening campaigns, reducing the need for costly high-throughput screening (HTS). As machine learning algorithms improve, the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles can be refined, accelerating its preclinical development.
Environmental and green chemistry considerations also apply to CAS 2229496-14-2. Researchers are exploring solvent-free synthesis and catalytic methods to minimize waste. This aligns with the Principles of Green Chemistry, a hot topic among sustainability-focused laboratories. The compound's biodegradability and eco-toxicity are under evaluation, ensuring compliance with REACH regulations and other environmental guidelines.
For supply chain professionals, the availability of 2229496-14-2 is critical. Custom synthesis providers and fine chemical suppliers often list it under research-grade or GMP-grade categories. Pricing trends and bulk procurement options are frequently searched topics, reflecting its niche market demand. Storage recommendations typically emphasize anhydrous conditions and low-temperature preservation to maintain stability.
In summary, 3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide (CAS 2229496-14-2) represents a multifaceted compound with applications spanning medicinal chemistry, computational biology, and sustainable synthesis. Its structural versatility and bioactive potential make it a subject of ongoing research, particularly in the era of personalized therapeutics and AI-augmented discovery. As scientific inquiries evolve, this compound is poised to remain a focal point in innovative drug development pipelines.
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